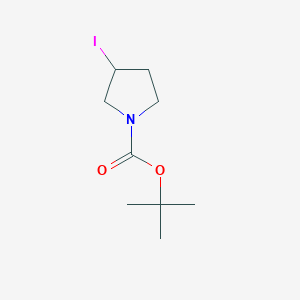

Tert-butyl 3-iodopyrrolidine-1-carboxylate

概述

描述

Tert-butyl 3-iodopyrrolidine-1-carboxylate (CAS: 147621-21-4) is a pyrrolidine-based compound with a tert-butyl carbamate group at the 1-position and an iodine substituent at the 3-position. Its molecular formula is C₉H₁₆INO₂, with a molecular weight of 311.16 g/mol . The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki, Ullmann), making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group provides steric protection, improving stability during synthetic processes .

准备方法

Synthetic Routes

The synthesis of tert-butyl 3-iodopyrrolidine-1-carboxylate typically involves the iodination of a pyrrolidine derivative. The general steps are outlined below:

Starting Material

The common starting material is tert-butyl pyrrolidine-1-carboxylate, which contains the pyrrolidine ring and the tert-butyl protecting group on the nitrogen atom.

Reaction with Iodine

Iodination is achieved by reacting the starting material with iodine (I₂) in the presence of a suitable oxidizing agent. Oxidants such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂) are commonly used to facilitate the reaction.

Solvent Selection

The reaction is typically carried out in organic solvents such as:

- Dichloromethane (DCM)

- Acetonitrile (MeCN)

These solvents provide a stable medium for the reaction and ensure good solubility of reactants.

Reaction Conditions

- Temperature: Room temperature is often sufficient, though slight heating may be applied to accelerate the reaction.

- Time: The reaction generally proceeds within a few hours, depending on the scale and concentration.

- Stoichiometry: A slight excess of iodine ensures complete iodination.

Industrial Production

On an industrial scale, similar synthetic routes are followed with adjustments to improve efficiency and yield:

Process Optimization

- Reaction Monitoring: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor progress.

- Purity Control: By-products are minimized through careful control of stoichiometry and reaction conditions.

Purification Techniques

To isolate this compound:

- Recrystallization from appropriate solvents is employed.

- Chromatographic methods (e.g., silica gel column chromatography) may be used for high-purity applications.

Alternative Methods

While iodination of tert-butyl pyrrolidine-1-carboxylate is the most common method, other approaches have been reported:

Halogen Exchange

Starting with tert-butyl 3-bromopyrrolidine-1-carboxylate or tert-butyl 3-chloropyrrolidine-1-carboxylate, halogen exchange reactions can introduce iodine using reagents like sodium iodide (NaI) in polar aprotic solvents such as acetone.

Direct Functionalization

Direct functionalization of pyrrolidine derivatives using hypervalent iodine reagents has also been explored for regioselective iodination.

Below is a summary table comparing key parameters for different preparation methods:

| Parameter | Iodination Method | Halogen Exchange Method |

|---|---|---|

| Starting Material | Tert-butyl pyrrolidine-1-carboxylate | Tert-butyl 3-bromo/chloropyrrolidine |

| Reagents | I₂ + Oxidizing Agent | NaI |

| Solvent | DCM, MeCN | Acetone |

| Temperature | Room Temperature | Slight Heating (~50°C) |

| Reaction Time | Few Hours | Few Hours |

| Yield | High (~80–90%) | Moderate (~60–75%) |

| Purification | Recrystallization/Chromatography | Chromatography |

Key Considerations

Environmental Impact

Waste management protocols should be in place due to the potential environmental hazards posed by halogenated compounds.

Scalability

For large-scale production, continuous flow systems may be employed to improve efficiency and reduce waste.

化学反应分析

Types of Reactions:

Substitution Reactions: Tert-butyl 3-iodopyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Reduction Reactions: Reduction of this compound can lead to the formation of tert-butyl 3-aminopyrrolidine-1-carboxylate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: Products include tert-butyl 3-azidopyrrolidine-1-carboxylate, tert-butyl 3-thiopyrrolidine-1-carboxylate, and tert-butyl 3-alkoxypyrrolidine-1-carboxylate.

Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions.

Reduction: Tert-butyl 3-aminopyrrolidine-1-carboxylate.

科学研究应用

Chemistry: Tert-butyl 3-iodopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.

Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as precursors to drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of tert-butyl 3-iodopyrrolidine-1-carboxylate depends on its specific application. In general, the compound can act as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the final products formed.

相似化合物的比较

Comparison with Structural Analogs

Ring Size Variants

Tert-butyl 3-iodoazetidine-1-carboxylate (CAS: 254454-54-1)

- Structure : 4-membered azetidine ring.

- Molecular Formula: C₈H₁₄INO₂.

- Lower thermal stability compared to pyrrolidine analogs .

Tert-butyl 3-iodopiperidine-1-carboxylate (CAS: 147621-21-4)

- Structure : 6-membered piperidine ring.

- Molecular Formula: C₁₀H₁₈INO₂.

- Key Differences : Larger ring reduces steric hindrance, favoring applications in conformational studies or ligand design .

Table 1: Comparison of Ring Size Variants

| Compound | Ring Size | Molecular Formula | CAS Number | Reactivity Profile |

|---|---|---|---|---|

| Tert-butyl 3-iodopyrrolidine-1-carboxylate | 5 | C₉H₁₆INO₂ | 147621-21-4 | High (cross-coupling) |

| Tert-butyl 3-iodoazetidine-1-carboxylate | 4 | C₈H₁₄INO₂ | 254454-54-1 | Moderate (ring strain) |

| Tert-butyl 3-iodopiperidine-1-carboxylate | 6 | C₁₀H₁₈INO₂ | 147621-21-4 | Low (flexible conformation) |

Substituent Variants

Sulfonyl and Sulfonamide Derivatives

- Example : Tert-butyl 3-[(3,4-dichlorobenzenesulfonyl)methyl]pyrrolidine-1-carboxylate (IId) .

- Synthesis : Oxidation of sulfide precursors with meta-chloroperbenzoic acid (mCPBA).

- Applications : Sulfonyl groups improve hydrogen-bonding capacity, making these compounds suitable for protease inhibitor design .

Pyridine-Functionalized Derivatives

- Example : Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .

- Applications : Pyridine moieties enable metal coordination, useful in catalysis or kinase inhibitor development .

Fluorinated and Amino Derivatives

- Example : Tert-butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS: 2607831-43-4) .

- Key Features : Fluorine atoms enhance metabolic stability and bioavailability in drug candidates .

- Amino Variant: Tert-butyl 3-aminopyrrolidine-1-carboxylate (CAS: 186550-13-0) serves as a precursor for peptide coupling .

Table 2: Substituent-Driven Properties

生物活性

Tert-butyl 3-iodopyrrolidine-1-carboxylate (CAS No. 774234-25-2) is a chemical compound characterized by its pyrrolidine structure, which is substituted at the 3-position with an iodine atom and features a tert-butyl ester at the carboxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

Chemical Structure and Properties

The molecular formula of this compound is , and it exhibits unique structural features that influence its reactivity and biological interactions. The presence of the iodine atom enhances electrophilicity, making it a useful intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.16 g/mol |

| CAS Number | 774234-25-2 |

| Structure | Pyrrolidine ring with iodine and tert-butyl ester |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Interaction : Compounds with similar structures often interact with enzymes, either inhibiting or activating their functions by binding to active sites.

- Receptor Modulation : The compound may engage with cell surface receptors, influencing various signaling pathways that can lead to therapeutic effects.

- Nucleic Acid Binding : There is potential for interaction with DNA or RNA, which could affect gene expression and cellular function.

Biological Applications

Research indicates that derivatives of this compound may exhibit significant pharmacological properties:

- Anticancer Activity : Some studies suggest that pyrrolidine derivatives can inhibit tumor growth, indicating potential applications in oncology.

- Antiviral Properties : There are indications that these compounds may possess activity against certain viral infections, although specific data on this compound is limited.

Case Studies and Research Findings

While specific studies focusing solely on this compound are scarce, research on related compounds provides insights into its potential:

- Synthesis of Bioactive Molecules : this compound serves as an intermediate in synthesizing various biologically active molecules, including those targeting cancer and viral diseases.

- Comparative Analysis : A comparative study of pyrrolidine derivatives highlights variations in biological activity based on structural modifications. For instance, the chirality at the 3-position significantly influences pharmacological properties, emphasizing the importance of stereochemistry in drug design.

Toxicity and Safety Considerations

Safety data indicate that this compound can be harmful if ingested and may cause skin irritation. Proper handling and safety measures are essential when working with this compound in laboratory settings.

常见问题

Q. (Basic) What are the optimal reaction conditions for synthesizing tert-butyl 3-iodopyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves activating a pyrrolidine carboxylic acid derivative to form an intermediate (e.g., acid chloride via thionyl chloride), followed by reaction with tert-butanol in the presence of a base like triethylamine. A documented approach for analogous compounds uses dichloromethane as a solvent, DMAP (4-dimethylaminopyridine) as a catalyst, and reaction temperatures between 0–20°C to control exothermicity and side reactions . Purification often employs column chromatography or recrystallization to achieve >95% purity, critical for downstream applications .

Key Reaction Parameters:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acid Activation | Thionyl chloride | Converts carboxylic acid to acid chloride |

| Esterification | tert-Butanol, triethylamine, DMAP | Forms tert-butyl ester |

| Purification | Column chromatography (silica gel, hexane/EtOAc) | Removes unreacted reagents/byproducts |

Q. (Basic) How can researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., tert-butyl group resonance at ~1.4 ppm, pyrrolidine ring protons at 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peak (e.g., [M+H] at m/z 326.04 for CHINO) .

- HPLC : Assess purity (>95% by reverse-phase C18 column) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline derivatives are available) .

Q. (Advanced) What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Impurity Analysis : Re-purify using gradient column chromatography to isolate minor contaminants (e.g., de-iodinated byproducts) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 3-iodoazetidine-1-carboxylate, CAS 254454-54-1) to identify expected spectral patterns .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or NOE experiments to confirm spatial proximity of substituents .

Q. (Advanced) How to design experiments for stereochemical control in nucleophilic substitution reactions?

Methodological Answer:

- Chiral Auxiliaries : Synthesize enantiopure precursors (e.g., (R)- or (S)-tert-butyl 3-iodopyrrolidine-1-carboxylate, CAS 774234-25-2 and 1234576-86-3) and monitor stereoretention via chiral HPLC .

- Kinetic Resolution : Use enzymes (e.g., lipases) or asymmetric catalysts to favor one enantiomer during iodination .

- X-ray Analysis : Confirm absolute configuration of crystalline intermediates .

Q. (Advanced) What methodologies analyze cross-coupling mechanisms involving the iodine substituent?

Methodological Answer:

- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or DFT calculations to assess transition states in Suzuki-Miyaura couplings (e.g., using Pd(dppf)Cl as catalyst) .

- Competition Experiments : Compare reactivity with other halides (Br, Cl) to evaluate oxidative addition efficiency .

- Spectroscopic Monitoring : Use in-situ F NMR (if fluorinated analogs are used) or IR to track intermediate formation .

Q. (Basic) What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Exothermicity Control : Use jacketed reactors to maintain temperatures ≤20°C during iodination .

- Solvent Selection : Replace dichloromethane with toluene or THF for safer large-scale reactions .

- Purification Optimization : Switch from column chromatography to fractional crystallization or distillation .

Q. (Advanced) How to troubleshoot failed iodination reactions?

Methodological Answer:

- Reagent Quality : Ensure iodine source (e.g., NIS, I) is anhydrous; pre-dry reagents over molecular sieves .

- Side Reaction Mitigation : Add radical inhibitors (e.g., BHT) to prevent radical-mediated deiodination .

- Alternative Routes : Use Mitsunobu conditions (DIAD, PhP) for stereospecific iodination of hydroxyl precursors .

属性

IUPAC Name |

tert-butyl 3-iodopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTPTQLIAIOWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631558 | |

| Record name | tert-Butyl 3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774234-25-2 | |

| Record name | tert-Butyl 3-iodopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-iodopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。